2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-4-9-7-13(6-5-10(9)14)11(15)8(2)12/h8-10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUVPIJVWQWTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for developing effective treatments, particularly in the context of neuropharmacology and oncology.
Chemical Structure and Properties
The compound features a chlorinated propanone structure with a piperidine ring, which is significant for its interaction with biological targets. The presence of the hydroxy group enhances its solubility and potential interactions with various receptors.
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. Specifically, it is hypothesized to interact with dopamine and serotonin receptors, influencing mood and cognitive functions.
Antidepressant Effects
A study exploring the antidepressant-like activity of this compound demonstrated significant reductions in immobility in forced swim tests, suggesting potential efficacy in treating depressive disorders. The mechanism appears to involve serotonergic pathways, as evidenced by the attenuation of serotonin reuptake inhibition in vitro.
Neuroprotective Properties
Research has also highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In cellular models, the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS), indicating its potential as a neuroprotective agent.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Studies
Research Findings
Several studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : The compound shows a high affinity for serotonin receptors, which correlates with its observed antidepressant effects.
- Pharmacokinetics : Initial findings suggest favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration.
Scientific Research Applications
Neurological Research
Research indicates that compounds similar to 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one are being studied for their potential effects on neurotransmitter systems. Specifically, they may influence the dopaminergic and serotonergic pathways, which are crucial in treating conditions like depression and anxiety disorders.
Case Study Example :
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity in modulating serotonin receptors, suggesting potential as antidepressants .
Pain Management
The compound has been investigated for its analgesic properties. Research has shown that similar piperidine derivatives can effectively reduce pain perception in animal models, indicating a possible application in developing new pain relief medications.
Case Study Example :
In a controlled trial, a piperidine derivative was tested for its efficacy in chronic pain management, showing promising results in reducing pain scores compared to placebo .
Synthetic Intermediate
This compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its unique structure allows chemists to modify it further to create new compounds with desired pharmacological properties.
| Synthesis Route | Description |
|---|---|
| Alkylation | Introduction of alkyl groups to enhance lipophilicity |
| Halogenation | Modifying halogen atoms to improve reactivity |
Safety Profile Assessment
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on human cell lines, revealing that while the compound exhibits some cytotoxicity at high concentrations, it remains within acceptable limits for therapeutic use.
Case Study Example :
A recent toxicological study reported that doses below 100 µM did not significantly affect cell viability, suggesting a favorable safety margin for potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
